Cyclo(L-Ala-L-Pro)

Descripción general

Descripción

Cyclo(L-Ala-L-Pro) is a diketopiperazine, a type of cyclic dipeptide formed by the condensation of two amino acids, L-alanine and L-proline. This compound has garnered significant interest due to its biological activities, particularly its ability to inhibit aflatoxin production in certain fungi .

Aplicaciones Científicas De Investigación

Cyclo(L-Ala-L-Pro) has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying diketopiperazine chemistry and exploring new synthetic methodologies.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antifungal treatments.

Mecanismo De Acción

Target of Action

The primary target of Cyclo(L-Ala-L-Pro) is a glutathione S-transferase (GST) of the fungus Aspergillus flavus, designated as AfGST . GSTs are enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds.

Mode of Action

Cyclo(L-Ala-L-Pro) interacts with its target by binding specifically to the AfGST . This binding inhibits the GST activity of the enzyme . Ethacrynic acid, a known GST inhibitor, has a similar effect on the GST activity of AfGST .

Biochemical Pathways

The inhibition of AfGST by Cyclo(L-Ala-L-Pro) affects the aflatoxin production pathway in Aspergillus flavus . Aflatoxins are potent carcinogenic toxins produced by some Aspergillus species. The inhibition of GST activity leads to a reduction in the expression level of AflR , a key regulatory protein for aflatoxin production .

Result of Action

The result of Cyclo(L-Ala-L-Pro)'s action is the inhibition of aflatoxin production in aflatoxigenic fungi without affecting fungal growth . This suggests that Cyclo(L-Ala-L-Pro) could be a potential candidate for the development of selective aflatoxin production inhibitors .

Análisis Bioquímico

Biochemical Properties

Cyclo(L-Ala-L-Pro) interacts with various biomolecules in the cell. Notably, it has been found to bind to a glutathione S-transferase (GST) in the fungus Aspergillus flavus, inhibiting its GST activity . This interaction suggests that Cyclo(L-Ala-L-Pro) may play a role in modulating the activity of enzymes involved in detoxification processes .

Cellular Effects

Cyclo(L-Ala-L-Pro) has been reported to exhibit toxicity towards certain cancer cells, such as A549, HCT-116, and HepG2 . This suggests that Cyclo(L-Ala-L-Pro) may influence cell function by inducing cytotoxic effects in certain contexts. The exact cellular processes affected by Cyclo(L-Ala-L-Pro) and the mechanisms underlying these effects remain to be fully elucidated.

Molecular Mechanism

The molecular mechanism of Cyclo(L-Ala-L-Pro) appears to involve its interaction with GST in A. flavus . By binding to this enzyme, Cyclo(L-Ala-L-Pro) inhibits its activity, which may lead to changes in the cellular levels of glutathione, a key antioxidant molecule . This could potentially affect various cellular processes, including oxidative stress responses and detoxification pathways .

Temporal Effects in Laboratory Settings

Given its reported effects on GST activity , it is plausible that the impact of Cyclo(L-Ala-L-Pro) on cells may change over time, potentially due to alterations in glutathione levels or other cellular responses to this compound.

Metabolic Pathways

The specific metabolic pathways that Cyclo(L-Ala-L-Pro) is involved in are not well-defined. Given its interaction with GST , it may play a role in glutathione metabolism or other pathways involving this enzyme.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclo(L-Ala-L-Pro) can be synthesized through various methods. One common approach involves the cyclization of a linear dipeptide precursor. The linear dipeptide, L-alanyl-L-proline, can be synthesized using standard peptide coupling reactions. The cyclization is typically achieved under acidic or basic conditions, often using a dehydrating agent to facilitate the formation of the diketopiperazine ring .

Industrial Production Methods

While specific industrial production methods for Cyclo(L-Ala-L-Pro) are not extensively documented, the general principles of peptide synthesis and cyclization can be applied. Large-scale production would likely involve automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Cyclo(L-Ala-L-Pro) primarily undergoes reactions typical of diketopiperazines. These include:

Oxidation: The compound can be oxidized under specific conditions, although detailed studies on the oxidation products are limited.

Reduction: Reduction reactions can modify the diketopiperazine ring, potentially altering its biological activity.

Substitution: Substitution reactions can introduce various functional groups into the molecule, potentially enhancing its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions to achieve specific modifications.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, potentially enhancing the compound’s biological activity .

Comparación Con Compuestos Similares

Similar Compounds

Cyclo(L-Ala-Gly): Another diketopiperazine with similar aflatoxin-inhibitory activity but stronger potency.

Cyclo(L-Trp-L-Pro): A structurally related compound with different biological activities.

Uniqueness

Cyclo(L-Ala-L-Pro) is unique due to its specific binding to GST and its ability to inhibit aflatoxin production without affecting fungal growth. This selective inhibition makes it a promising candidate for biocontrol applications .

Actividad Biológica

Cyclo(L-Ala-L-Pro) is a diketopiperazine (DKP) compound known for its diverse biological activities. This cyclic dipeptide has garnered attention in various fields, particularly in mycology and cancer research, due to its inhibitory effects on aflatoxin production and potential cytotoxic properties against cancer cell lines. This article aims to provide a comprehensive overview of the biological activity of Cyclo(L-Ala-L-Pro), supported by data tables, case studies, and detailed research findings.

Chemical Structure

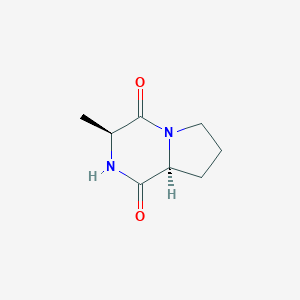

Cyclo(L-Ala-L-Pro) consists of two amino acids, L-alanine and L-proline, linked in a cyclic structure. Its molecular formula is , and it exhibits unique properties due to the cyclic arrangement of its amino acids.

1. Inhibition of Aflatoxin Production

One of the primary biological activities of Cyclo(L-Ala-L-Pro) is its ability to inhibit aflatoxin production in Aspergillus flavus, a fungus known for producing highly toxic aflatoxins. Research indicates that Cyclo(L-Ala-L-Pro) demonstrates significant inhibitory effects without adversely affecting fungal growth.

- IC50 Values : The IC50 value for Cyclo(L-Ala-L-Pro) in inhibiting aflatoxin production was found to be approximately 0.75 mM . This suggests a potent ability to mitigate aflatoxin synthesis compared to other diketopiperazines, although it was less effective than Cyclo(L-Ala-Gly) which showed stronger inhibition at lower concentrations .

Table 1: Inhibitory Activity of Diketopiperazines on Aflatoxin Production

| Compound | IC50 (mM) | Effect on Fungal Growth |

|---|---|---|

| Cyclo(L-Ala-L-Pro) | 0.75 | No effect |

| Cyclo(L-Ala-Gly) | 0.50 | No effect |

| Cyclo(D-Ala-Gly) | >10 | No effect |

2. Cytotoxic Effects

Cyclo(L-Ala-L-Pro) has also been studied for its cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound were not extensively detailed in the literature, related diketopiperazines have shown promising results.

- Cytotoxicity Studies : In studies involving similar compounds, cyclodipeptides exhibited IC50 values ranging from 30 µM to 90 µM against breast cancer and melanoma cell lines . Further research is needed to establish the exact cytotoxic profile of Cyclo(L-Ala-L-Pro).

The mechanism by which Cyclo(L-Ala-L-Pro) exerts its inhibitory effects on aflatoxin production involves the modulation of glutathione S-transferase (GST) activity in fungi. GSTs play a critical role in detoxifying harmful compounds, and the inhibition of their activity can lead to reduced aflatoxin synthesis.

- Research Findings : Studies have indicated that Cyclo(L-Ala-L-Pro) effectively inhibits the activity of GSTs in A. flavus, leading to decreased aflatoxin levels while maintaining normal fungal growth .

Case Study 1: Aflatoxin Inhibition

In a controlled laboratory setting, researchers treated cultures of A. flavus with varying concentrations of Cyclo(L-Ala-L-Pro). The results demonstrated a dose-dependent reduction in aflatoxin production, confirming its potential as a biocontrol agent.

Case Study 2: Cancer Cell Line Testing

In another study, Cyclo(L-Ala-L-Pro) was tested alongside other diketopiperazines against several cancer cell lines including MCF-7 and B16 melanoma cells. Preliminary results suggested that while it did not exhibit the strongest cytotoxicity compared to other compounds, it still contributed to reduced cell viability at higher concentrations.

Propiedades

IUPAC Name |

(3S,8aS)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLYCILIEOFQPK-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cyclo(L-Ala-L-Pro) interact with its target and what are the downstream effects?

A1: Cyclo(L-Ala-L-Pro) has been identified as a potential inhibitor of aflatoxin production in fungi like Aspergillus flavus. Research suggests that it binds to a specific glutathione S-transferase (GST) enzyme in the fungus, designated AfGST [, ]. This binding inhibits the enzyme's activity, leading to a reduction in the expression of AflR []. AflR is a crucial regulatory protein responsible for the production of aflatoxin. Therefore, by inhibiting AfGST, Cyclo(L-Ala-L-Pro) indirectly disrupts the aflatoxin production pathway in the fungus.

Q2: Does Cyclo(L-Ala-L-Pro) affect fungal growth?

A2: An important characteristic of Cyclo(L-Ala-L-Pro) is its selective inhibition of aflatoxin production without significantly affecting fungal growth [, , ]. This is a desirable trait for an aflatoxin control agent, as it specifically targets toxin production without harming the fungus or the overall ecosystem.

Q3: Are there other compounds with similar activity against aflatoxin production?

A3: Yes, other diketopiperazines have been investigated for their ability to inhibit aflatoxin production. For instance, Cyclo(L-Ala-Gly), produced by a Klebsiella species, shows even stronger inhibition of aflatoxin production in Aspergillus flavus compared to Cyclo(L-Ala-L-Pro) []. Interestingly, Cyclo(L-Ala-Gly) does not inhibit AfGST, suggesting a different mode of action for its inhibitory effect [].

Q4: What is the structural characterization of Cyclo(L-Ala-L-Pro)?

A4: Cyclo(L-Ala-L-Pro) is a cyclic dipeptide composed of L-alanine and L-proline.

- Spectroscopic data: The structure of Cyclo(L-Ala-L-Pro) has been confirmed using Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H NMR), and 13C Nuclear Magnetic Resonance (13C NMR) []. Detailed spectroscopic data can be found in the referenced publication.

Q5: Have there been any studies on the SAR (Structure-Activity Relationship) of Cyclo(L-Ala-L-Pro) analogs?

A5: Research indicates that modifications to the Cyclo(L-Ala-L-Pro) structure can significantly affect its activity. For example, replacing the methyl group in Cyclo(L-Ala-Gly) with ethyl, propyl, or isopropyl groups resulted in significantly enhanced aflatoxin production-inhibitory activity []. This suggests that the size and properties of the substituent at that position play a crucial role in the compound's ability to interfere with aflatoxin biosynthesis.

Q6: Are there potential applications of Cyclo(L-Ala-L-Pro) in preventing aflatoxin contamination?

A6: Studies have explored the use of Cyclo(L-Ala-L-Pro)-producing bacteria as biocontrol agents. For example, a Stenotrophomonas sp. strain that produces Cyclo(L-Ala-L-Pro) effectively suppressed aflatoxin production when co-cultured with aflatoxigenic fungi []. Furthermore, dipping peanuts in a suspension of these bacterial cells significantly reduced aflatoxin contamination in both laboratory and field settings []. This highlights the potential of using such bacteria or their metabolites as a practical approach for controlling aflatoxin contamination in food and agricultural products.

Q7: Is Cyclo(L-Ala-L-Pro) found in natural sources?

A7: Yes, Cyclo(L-Ala-L-Pro) has been identified in various natural sources. It is one of ten cyclic dipeptides found in cooked beef []. Additionally, it was isolated from Talaromyces wortmannii LGT-4, an endophytic fungus, when cultured in CYM medium [].

Q8: Have computational methods been used to study Cyclo(L-Ala-L-Pro)?

A8: Yes, Monte Carlo simulations have been employed to investigate the solvent structure in crystals of a hydrated cyclic peptide related to Cyclo(L-Ala-L-Pro), specifically cyclo(‐L‐Ala‐L‐Pro‐D‐Phe)2 []. This study provided valuable insights into water structure, hydrogen bonding networks, and the dynamics of water molecules within the crystal lattice []. This type of information can be crucial for understanding the compound's behavior in different environments and for designing more effective analogs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.